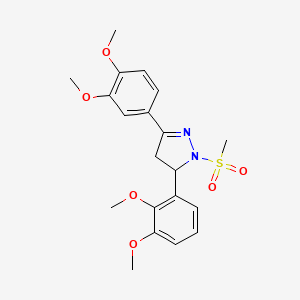

5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-25-17-10-9-13(11-19(17)27-3)15-12-16(22(21-15)29(5,23)24)14-7-6-8-18(26-2)20(14)28-4/h6-11,16H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHYACZLGQYAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and antimicrobial activities. This article reviews the biological activity of this specific pyrazole derivative based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 378.45 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole nucleus can inhibit the growth of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.

- Mechanism : The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival and death.

A study demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines when combined with standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

Pyrazoles have been recognized for their anti-inflammatory properties. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:

- Inhibition Rates : Compounds derived from similar structures have reported inhibition rates of up to 85% for TNF-α at concentrations around 10 µM .

- Comparison to Standards : The activity was comparable to established anti-inflammatory drugs like dexamethasone.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been explored. This compound's structural features suggest potential activity against a range of microbial pathogens:

- Pathogens Tested : Bacterial strains such as E. coli, Bacillus subtilis, and fungi like Aspergillus niger.

- Results : Similar pyrazole derivatives have shown effective inhibition against these pathogens at varying concentrations .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazoline derivatives differ significantly based on substituent patterns. Key structural analogs include:

*DM = dimethoxyphenyl

- This contrasts with the electron-donating methoxy groups, which increase aromatic π-electron density .

- Steric Effects : The 2,3- and 3,4-dimethoxy substitutions on the phenyl rings introduce steric hindrance, which may influence binding to biological targets compared to less crowded analogs like 5-(2,4-DM) .

Computational Insights

- DFT Studies : The 5-(4-Cl)-3-(3,4-DM)-1-Ph analog revealed a HOMO-LUMO gap of 4.12 eV, with methoxy groups stabilizing the HOMO. IR and UV-Vis data aligned with computational predictions.

- Docking Simulations : Fluorinated pyrazolines showed binding energies of −8.2 kcal/mol against DENV2 protease, driven by hydrogen bonds and π-alkyl interactions. The target compound’s MeSO₂ group could similarly engage in polar interactions.

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

A widely employed method involves the cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, reacting 2,3-dimethoxyphenylhydrazine with 3-(3,4-dimethoxyphenyl)-2-propen-1-one in the presence of acetic acid yields the dihydropyrazole intermediate. Subsequent sulfonylation using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base affords the final product. This method typically achieves yields of 45–60%, though purification via column chromatography is required due to by-product formation.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

The Suzuki-Miyaura coupling has been adapted to introduce the 3,4-dimethoxyphenyl group post-cyclization. Starting with 4-bromo-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, the reaction with 3,4-dimethoxyphenylboronic acid using a Ruphos-Pd catalyst and potassium phosphate base in a 1,4-dioxane/water solvent system under microwave irradiation (100 W, 120°C, 5 minutes) achieves a 96% yield. This approach minimizes side reactions and enhances regioselectivity compared to traditional heating methods.

Catalytic Methods for Enhanced Efficiency

Ruphos-Palladium Catalyzed Coupling

The use of Silica Cat-P-DPP (a Ruphos-supported palladium catalyst) enables efficient cross-coupling under mild conditions. Key advantages include:

Cerium(IV)-Catalyzed Oxidative Cyclization

A novel Ce-catalyzed method utilizes 1,2-diols as starting materials. The diol undergoes oxidative dehydrogenation with ceric ammonium nitrate (CAN) and aqueous H₂O₂ under oxygen atmosphere, forming the dihydropyrazole ring in a single pot. This method avoids hazardous reagents and achieves moderate yields (55–65%) but requires optimization for sterically hindered substrates.

Optimization Strategies for Industrial Viability

Solvent and Temperature Optimization

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates but increase hydrolysis risks. Alternatives such as toluene/water biphasic systems reduce side reactions during extraction.

- Temperature control : Maintaining temperatures below 60°C during sulfonylation prevents decomposition of the methylsulfonyl group.

Purification Techniques

- Azeotropic distillation : Post-reaction mixtures containing methanol are partially distilled (50–90% removal), followed by addition of toluene and water to isolate the product via phase separation.

- Chromatography-free purification : Recrystallization from hexane/ethyl acetate (3:1) yields 85–90% pure product, avoiding costly column chromatography.

Challenges and Mitigation Approaches

By-Product Formation During Hydrolysis

Hydrolysis of ester intermediates (e.g., 5-acetyl-1H-pyrazole-3-carboxylate) often results in low yields (26% reported) due to the high water solubility of the carboxylic acid product. Mitigation strategies include:

Regioselectivity in Cyclization

Competing pathways during cyclization lead to regioisomeric mixtures. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) favors the desired 1,5-dihydro regioisomer by kinetic control.

Recent Advances in Methodology

Q & A

Q. What synthetic methodologies are commonly employed to prepare this pyrazole derivative, and what are the critical reaction conditions?

The synthesis typically involves cyclocondensation of substituted chalcones with hydrazine derivatives under reflux conditions. For example, Vilsmeier–Haack formylation or Claisen-Schmidt condensation is used to generate the dihydropyrazole core, followed by sulfonylation with methylsulfonyl chloride . Key parameters include solvent choice (e.g., ethanol or toluene), temperature control (reflux at ~80°C), and stoichiometric ratios of hydrazine to carbonyl precursors. Post-synthetic purification via recrystallization (e.g., DMF/EtOH mixtures) is critical for isolating enantiomerically pure forms .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- 1H/13C NMR : Assigns methoxy, methylsulfonyl, and dihydropyrazole ring protons (e.g., coupling constants for diastereotopic protons in the 4,5-dihydro ring) .

- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₃N₂O₆S) and isotopic patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies using HPLC-UV at 25–40°C in buffered solutions (pH 1–9) monitor degradation products. Methoxy groups may hydrolyze under acidic conditions, while methylsulfonyl moieties are generally stable .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for higher yields or enantioselectivity?

Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclocondensation. Reaction path sampling (e.g., via the Artificial Force Induced Reaction method) identifies energy barriers, while molecular docking screens substituent effects on biological targets . For example, methoxy substituents’ electron-donating effects stabilize intermediates in nucleophilic attacks .

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

- Methoxy Positioning : 3,4-Dimethoxy on phenyl rings enhances π-stacking with hydrophobic enzyme pockets (e.g., cytochrome P450), while 2,3-dimethoxy may sterically hinder binding .

- Methylsulfonyl Group : Its electron-withdrawing nature modulates electron density in the pyrazole ring, affecting redox properties in anticonvulsant or anti-inflammatory assays .

- Dihydro Pyrazole Core : Conformational rigidity influences bioavailability; molecular dynamics simulations compare ring puckering in active vs. inactive analogs .

Q. What experimental and computational approaches resolve contradictions in biological assay data?

- Orthogonal Assays : Replicate enzyme inhibition (e.g., COX-2) and cell-based assays (e.g., IC₅₀ in neuronal cells) under standardized conditions .

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .

- Docking vs. MD Simulations : Compare static docking scores (e.g., AutoDock) with dynamic binding free energies (e.g., AMBER) to validate target engagement .

Methodological Considerations

Q. How can researchers design enantioselective syntheses for chiral dihydropyrazole derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol during cyclocondensation. Polarimetric analysis and chiral HPLC (e.g., Chiralpak AD-H column) confirm enantiomeric excess .

Q. What strategies mitigate challenges in scaling up the synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.